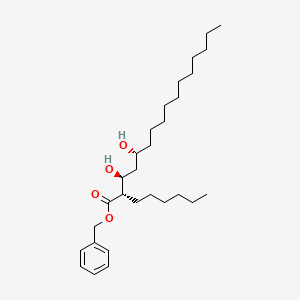
(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an ethoxy group and an amine group. The compound also contains a fluorine and iodine-substituted phenyl ring. This unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Ethoxy Intermediate: The reaction begins with the formation of the ethoxy intermediate by reacting 5-fluoro-2-iodophenol with an appropriate ethylating agent under basic conditions.
Coupling with Pyridine Derivative: The ethoxy intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen or other less reactive groups.
Substitution: The fluorine and iodine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
(R)-3-(1-(5-fluoro-2-ヨードフェニル)エトキシ)ピリジン-2-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の独特の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。関与する経路には、酵素活性の阻害、受容体シグナル伝達の変化、遺伝子発現の調節などが含まれる可能性があります。
類似化合物:
- (R)-3-(1-(5-fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- (R)-3-(1-(5-fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- (R)-3-(1-(5-fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
比較:
- 構造的差異: 主な違いは、フェニル環上の置換基(ヨウ素ではなく塩素、臭素、メチル)にあります。
類似化合物との比較
- ®-3-(1-(5-fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl instead of iodine).
- Reactivity: The presence of different halogens or alkyl groups affects the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity: These structural variations can lead to differences in biological activity, making each compound unique in its potential applications.
特性
分子式 |
C13H12FIN2O |
|---|---|
分子量 |
358.15 g/mol |
IUPAC名 |
3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |
InChIキー |
OYOAYUWCUQLRHK-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
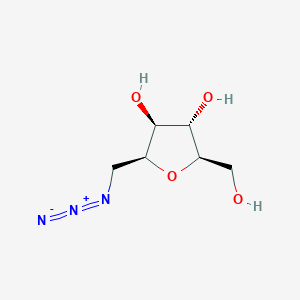
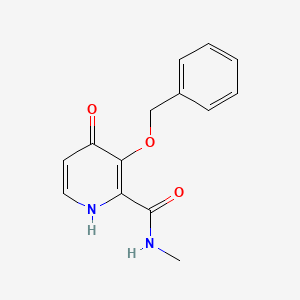
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
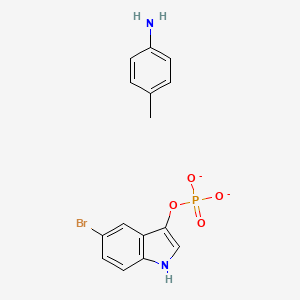
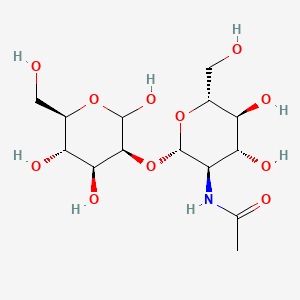
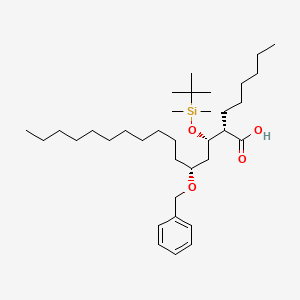
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
